molecular formula C14H18N4O3 B7068516 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide

Cat. No.: B7068516
M. Wt: 290.32 g/mol
InChI Key: YTSUQXPIOILVMU-UHFFFAOYSA-N
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Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide is a complex organic compound featuring a pyridine ring substituted with a hydroxyl group and a carboxamide group, along with a tert-butyl-substituted oxadiazole moiety

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-8(12-17-13(18-21-12)14(2,3)4)16-11(20)10-9(19)6-5-7-15-10/h5-8,19H,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSUQXPIOILVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or carboxylic acid, depending on the conditions and reagents used.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

    Substitution: The tert-butyl group on the oxadiazole ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring, which is known for its bioactivity, suggests that this compound could exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-methoxypyridine-2-carboxamide
  • N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-aminopyridine-2-carboxamide
  • N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-chloropyridine-2-carboxamide

Uniqueness

Compared to these similar compounds, N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxypyridine-2-carboxamide is unique due to the presence of the hydroxyl group on the pyridine ring. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable target for further research and development.

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